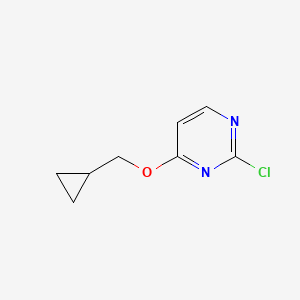
2-Chloro-4-(cyclopropylmethoxy)pyrimidine
Overview
Description
2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-4-(cyclopropylmethoxy)pyrimidine is a synthetic compound belonging to the pyrimidine class, notable for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chlorine atom and a cyclopropylmethoxy group attached to the pyrimidine ring. This structural configuration is believed to influence its biological activity significantly.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. The inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various physiological processes.
1. Phosphodiesterase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against PDE10A. This inhibition is associated with various neuropharmacological effects, including potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.
2. Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Study on PDE10A Inhibition
In a study assessing the pharmacological profile of several pyrimidine derivatives, this compound was identified as a significant inhibitor of PDE10A with an IC50 value in the low nanomolar range. The study highlighted its potential for further development as a therapeutic agent for disorders linked to dysregulated cAMP signaling .
Anti-inflammatory Activity Assessment
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting its utility in managing inflammatory conditions .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other known PDE inhibitors.
| Compound Name | IC50 (nM) | Selectivity | Therapeutic Area |
|---|---|---|---|
| This compound | Low | High | Neuropsychiatric disorders |
| Rolipram | ~410 | Moderate | Depression |
| Cilomilast | ~1000 | Low | COPD |
Properties
IUPAC Name |
2-chloro-4-(cyclopropylmethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUPMUOLFQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















